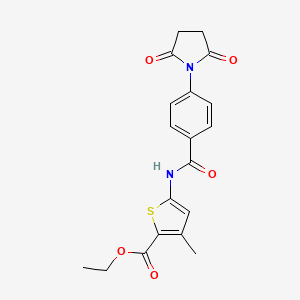

N-(2,5-dichlorophenyl)-4-((4-methoxyphenyl)thio)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives were synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Scientific Research Applications

Antimicrobial and Biofilm Reduction Potential

One research application of related compounds to N-(2,5-dichlorophenyl)-4-((4-methoxyphenyl)thio)butanamide involves the synthesis and testing of 5-(alkylidene)thiophen-2(5H)-ones for their antimicrobial properties and their capacity to reduce biofilm formation. The study found that these compounds significantly reduced biofilm formation by marine bacteria, indicating potential for addressing microbial-induced biofilm issues (Benneche et al., 2011).

Dual Inhibitor for Cyclooxygenase and Lipoxygenase Pathways

Another application involves the pharmacological evaluation of a butanamide derivative, S 19812, which acts as a dual inhibitor of cyclooxygenase and lipoxygenase pathways. This compound was evaluated for its analgesic and anti-inflammatory activities, showing promising results and excellent gastric tolerance in animal models, indicating potential for therapeutic applications in pain and inflammation management (Tordjman et al., 2003).

Anticancer and Antileishmanial Activities

The synthesis and characterization of N-[(4-methoxyphenyl)]-4-oxo-4-[oxy]butanamide revealed significant antimicrobial, anticancer, and antileishmanial activities. This compound demonstrated comparable anticancer activity to standard drugs against lung carcinoma and showed promising antileishmanial activity, suggesting potential for development as a therapeutic agent for cancer and leishmaniasis treatment (Sirajuddin et al., 2015).

Properties

IUPAC Name |

N-(2,5-dichlorophenyl)-4-(4-methoxyphenyl)sulfanylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2NO2S/c1-22-13-5-7-14(8-6-13)23-10-2-3-17(21)20-16-11-12(18)4-9-15(16)19/h4-9,11H,2-3,10H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSZCRPHRWIQECU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCCCC(=O)NC2=C(C=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2580024.png)

![2-{[2,5-bis(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2580025.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2580030.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2580032.png)

![4-(oxan-4-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2580035.png)

![9-bromo-4-hydroxy-6-methyl-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one](/img/structure/B2580036.png)

![3-(4-fluorophenyl)-1-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2580040.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2580043.png)